molecular formula C13H7N3O5 B5319375 4-(4,6-dinitro-1-benzofuran-2-yl)pyridine CAS No. 445464-18-6

4-(4,6-dinitro-1-benzofuran-2-yl)pyridine

Cat. No.: B5319375
CAS No.: 445464-18-6
M. Wt: 285.21 g/mol
InChI Key: HXKTYYNVHUTEOL-UHFFFAOYSA-N
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Description

4-(4,6-Dinitro-1-benzofuran-2-yl)pyridine is a sophisticated heterocyclic compound designed for advanced research applications. This molecule integrates a pyridine moiety with a nitro-functionalized benzofuran core, a structural motif recognized in the development of novel chemical entities . The presence of strong electron-withdrawing nitro groups on the benzofuran ring can significantly influence the electronic properties of the system, making it a candidate for investigation in material science and as a synthetic building block for more complex architectures. Researchers can explore its potential in photoinduced reactions, as related benzofuran-pyridine hybrids have been shown to undergo efficient 6π-electrocyclization, a valuable process for constructing polycyclic structures under mild conditions without the need for metal catalysts . The compound's core structure, benzofuran, is ubiquitous in biologically active natural products and pharmaceuticals, exhibiting a wide range of activities such as anti-tumor, antibacterial, and anti-oxidative effects . As a specialized research chemical, it serves as a key intermediate for synthetic organic chemists and medicinal chemists aiming to develop new therapeutic agents or functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,6-dinitro-1-benzofuran-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O5/c17-15(18)9-5-11(16(19)20)10-7-12(21-13(10)6-9)8-1-3-14-4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKTYYNVHUTEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347729
Record name ST045433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445464-18-6
Record name ST045433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4,6 Dinitro 1 Benzofuran 2 Yl Pyridine

Historical Overview of Synthetic Approaches to Benzofuran-Pyridine Linkages

The construction of molecular architectures that couple benzofuran (B130515) and pyridine (B92270) rings has been a subject of interest due to the prevalence of these motifs in medicinal chemistry and materials science. Historically, the synthesis of such bi-heterocyclic systems often relied on building one ring upon the other. For instance, early approaches might involve the construction of a pyridine ring onto a pre-existing benzofuran scaffold through condensation reactions, such as the Friedländer annulation, starting from an appropriately functionalized 2-aminobenzofuran derivative. nih.gov

The advent of transition-metal-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of biaryl and hetero-biaryl compounds, including benzofuran-pyridine systems. The Stille nih.govaskthenerd.comyoutube.com and Suzuki-Miyaura organic-chemistry.orggoogle.comgoogle.comyoutube.com coupling reactions became cornerstone methodologies. These reactions allow for the direct and efficient formation of a carbon-carbon bond between a halogenated benzofuran and a pyridine-organometallic species (or vice-versa). These methods offer greater flexibility and functional group tolerance compared to classical condensation approaches.

More recent developments have focused on domino or one-pot reactions, where multiple transformations occur in a single synthetic operation to rapidly build molecular complexity. For example, annulation reactions of aurone-derived imines with alkynes have been developed to produce benzofuro[3,2-b]pyridines, which can be aromatized to the corresponding benzofuran-pyridine structures. wikipedia.org Similarly, intramolecular Sonogashira coupling followed by cyclization offers an elegant pathway to 2-substituted benzofurans, which can then be further functionalized or coupled. researchgate.netresearchgate.netorganic-chemistry.org These modern strategies prioritize atom economy, efficiency, and the capacity for diversification.

Detailed Examination of Proposed Synthetic Routes to 4-(4,6-Dinitro-1-benzofuran-2-yl)pyridine

As no established synthesis for this compound is documented, a retrosynthetic analysis suggests that a palladium-catalyzed cross-coupling reaction is the most logical approach. This would involve the coupling of a 2-substituted-4,6-dinitrobenzofuran fragment with a 4-substituted-pyridine fragment. The primary challenge lies in the synthesis of the dinitrobenzofuran precursor with the correct regiochemistry and a suitable functional group for coupling. Two plausible strategies are considered: A) nitration of a pre-formed 2-substituted benzofuran, and B) construction of the benzofuran ring from a pre-nitrated phenolic precursor.

Starting Materials and Precursors in Benzofuran and Pyridine Fragment Synthesis

Pyridine Precursor Synthesis

For a Suzuki coupling, the required precursor is Pyridine-4-boronic acid . It can be synthesized from 4-bromopyridine (B75155) via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, and subsequent acidic workup. youtube.comwikipedia.org For a Stille coupling, 4-(Tributylstannyl)pyridine is the key reagent, which can be prepared from 4-bromopyridine through a similar lithium-halogen exchange, followed by quenching with tributyltin chloride. researchgate.net

PrecursorStarting MaterialKey ReagentsTypical Yield
Pyridine-4-boronic acid4-Bromopyridinen-BuLi, B(OiPr)₃, then aq. HCl~65% wikipedia.org
4-(Tributylstannyl)pyridine4-Bromopyridinen-BuLi, then Bu₃SnClHigh researchgate.net

Benzofuran Precursor Synthesis: A Key Challenge

The synthesis of the 2-halo-4,6-dinitrobenzofuran intermediate is the most challenging step.

Route via Post-Cyclization Nitration: One could start by synthesizing 2-bromobenzofuran (B1272952) . A classic route is the Perkin reaction, where coumarin (B35378) is brominated and rearranged with a base to form benzofuran-2-carboxylic acid, which can then be converted to 2-bromobenzofuran via a Hunsdiecker reaction. wikipedia.orgyoutube.comwikipedia.org A more direct method involves the reaction of salicylaldehyde (B1680747) with chloroacetone (B47974) to yield 2-acetylbenzofuran, followed by conversion to the carboxylic acid and subsequent brominative decarboxylation. researchgate.net

The subsequent dinitration of 2-bromobenzofuran presents a significant regiochemical challenge. The benzofuran ring is activated towards electrophilic substitution, primarily at the 2- and 3-positions. researchgate.netyoutube.com The nitration of unsubstituted benzofuran typically yields 2-nitrobenzofuran. youtube.com Introducing two nitro groups at the 4- and 6-positions on the benzene (B151609) ring would require harsh conditions (e.g., fuming HNO₃/H₂SO₄). The first nitro group is strongly deactivating, making the introduction of the second group difficult. Furthermore, the directing effects could lead to a mixture of isomers (e.g., 4,6-, 4,7-, and 5,7-dinitro), requiring difficult separation. Studies on related heterocycles like 2-bromo-3-methylbenzo[b]thiophene show that nitration yields a mixture of 4- and 6-nitro derivatives, highlighting the complexity of achieving specific regioselectivity. rsc.org

Route via Pre-Cyclization Nitration: A more regiochemically controlled approach would be to construct the benzofuran ring from a starting material that already contains the dinitro pattern. A plausible starting material would be 2-bromo-4,6-dinitrophenol or a related dinitrophenolic aldehyde. For example, a Sonogashira coupling of 2-iodo-4,6-dinitrophenol with a terminal alkyne (like trimethylsilylacetylene), followed by a copper- or palladium-catalyzed intramolecular cyclization, could directly afford a 2-substituted-4,6-dinitrobenzofuran. researchgate.netorganic-chemistry.org This strategy fixes the position of the nitro groups from the outset, circumventing the problematic nitration step.

Key Reaction Conditions and Optimization Strategies for Coupling

The crucial carbon-carbon bond formation between the benzofuran and pyridine moieties would likely be achieved via a Suzuki or Stille coupling.

Suzuki Coupling: The proposed reaction would couple 2-bromo-4,6-dinitrobenzofuran with pyridine-4-boronic acid . The presence of two electron-withdrawing nitro groups on the benzofuran ring can affect the reactivity of the aryl halide. While electron-withdrawing groups generally facilitate the oxidative addition step in the catalytic cycle, they can also make the substrate susceptible to nucleophilic aromatic substitution as a side reaction. Recent studies have shown that Suzuki couplings on nitroarenes are feasible, often requiring robust catalyst systems. organic-chemistry.org

Stille Coupling: The alternative is the reaction between 2-bromo-4,6-dinitrobenzofuran and 4-(tributylstannyl)pyridine . Stille reactions are often tolerant of a wide range of functional groups, but the high toxicity of organotin reagents is a significant drawback. nih.govaskthenerd.com

Optimization would involve screening various palladium catalysts, ligands, bases, and solvents. Modern catalysts featuring bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective for challenging cross-couplings. google.com The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) is critical for achieving good yields and minimizing side reactions.

ReactionBenzofuran PrecursorPyridine PrecursorCatalyst System (Example)Base/Solvent (Example)
Suzuki Coupling 2-Bromo-4,6-dinitrobenzofuranPyridine-4-boronic acidPd(OAc)₂, SPhosK₃PO₄, Dioxane/H₂O google.com
Stille Coupling 2-Bromo-4,6-dinitrobenzofuran4-(Tributylstannyl)pyridinePd(PPh₃)₄LiCl (additive), DMF nih.gov

Yields and Purity Considerations in Synthesis

The pre-cyclization nitration route offers better regiochemical control but may involve more steps to prepare the dinitrophenolic starting material.

The final cross-coupling step would also face challenges. The electron-deficient nature of the dinitrobenzofuran substrate could lead to sluggish reaction rates or side reactions. Yields for Suzuki couplings of complex, electron-deficient heteroaryl halides can vary widely.

Purity of the final compound would be paramount, with purification likely involving multiple chromatographic steps to remove unreacted starting materials, homocoupled byproducts, and any isomeric impurities.

Novel Synthetic Strategies and Methodological Advancements for the Compound

Modern synthetic chemistry offers several advanced strategies that could potentially be applied to the synthesis of this target molecule, aiming to improve efficiency and yield.

Catalytic Approaches in Dinitrobenzofuran-Pyridine Synthesis

The development of highly active and specialized palladium catalysts is a key area of advancement. Catalyst systems that are effective for the coupling of deactivated or electron-poor aryl chlorides could be particularly relevant if a 2-chloro-4,6-dinitrobenzofuran precursor were used, as chlorides are often less expensive but more challenging substrates than bromides. organic-chemistry.org

For the construction of the benzofuran ring itself, numerous catalytic methods have emerged.

Domino Reactions: A copper-catalyzed domino reaction involving the coupling of an o-iodophenol with a terminal alkyne followed by in-situ cyclization provides a powerful one-pot method to generate 2-substituted benzofurans. acs.org Applying this to a suitably protected 2-iodo-4,6-dinitrophenol could be a highly efficient route to the key intermediate.

C-H Activation: Direct C-H functionalization strategies are at the forefront of modern synthesis. While more speculative for this specific target, a C-H arylation approach could theoretically couple a 4,6-dinitrobenzofuran with a pyridine derivative, though achieving the required regioselectivity at the C-2 position of the benzofuran would be a significant hurdle.

These novel catalytic methods, by reducing the number of synthetic steps and improving reaction efficiency, represent the most promising avenues for the future development of a viable synthesis for this compound and its derivatives.

Application of Green Chemistry Principles to Synthetic Pathways

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans. Several strategies can be envisioned to make the synthesis of this compound more environmentally benign.

One of the most significant advancements in this area is the use of water as a reaction solvent. wikipedia.org Traditional palladium-catalyzed cross-coupling reactions often rely on volatile and potentially toxic organic solvents. The development of water-soluble catalysts and surfactants has enabled reactions like the Sonogashira coupling to be performed in aqueous media, often under milder conditions such as room temperature and open to the air. wikipedia.orgchemistryviews.org For instance, a copper-free Sonogashira coupling in water has been developed using the industrial surfactant Kolliphor EL, which forms oxygen-free compartments in the aqueous medium, protecting the palladium catalyst. chemistryviews.org Another green approach utilizes a catalytic system based on Pd(OAc)₂ and a water extract of banana peels ash (WEB) for the Sonogashira reaction in water, eliminating the need for organic or inorganic bases, ligands, and copper salts. fao.org

Catalyst-free synthetic methods also represent a significant step towards greener processes. While palladium catalysis is highly efficient, the metal is expensive and can have toxicity concerns. Research has explored catalyst-free methods for the synthesis of benzofuran derivatives, although these are not yet as general as the catalyzed reactions.

Mechanistic Investigations of Key Synthetic Steps in the Formation of this compound

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and developing more efficient and selective synthetic routes.

Mechanism of Sonogashira Coupling and Intramolecular Cyclization:

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, typically, a copper co-catalyst. sciforum.net The currently accepted mechanism involves two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. sciforum.net Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. sciforum.net

Following the Sonogashira coupling of a 2-halophenol with a terminal alkyne, the resulting 2-alkynylphenol undergoes an intramolecular cyclization to form the benzofuran ring. This cyclization is often promoted by the same catalytic system or by the basic reaction conditions. The mechanism typically involves the deprotonation of the phenolic hydroxyl group, followed by a nucleophilic attack of the resulting phenoxide onto the alkyne, leading to the formation of the furan (B31954) ring.

Mechanism of Electrophilic Nitration:

The nitration of the 2-(pyridin-4-yl)benzofuran core is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the following key steps:

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺) and a molecule of water.

Electrophilic Attack: The π-electron system of the benzofuran ring acts as a nucleophile and attacks the nitronium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step of the reaction.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the benzofuran ring and yielding the nitro-substituted product.

The regioselectivity of the nitration (i.e., the positions at which the nitro groups are introduced) is determined by the stability of the intermediate sigma complex. The electron-donating nature of the benzofuran oxygen atom and the electronic effects of the 2-pyridyl substituent will direct the incoming electrophile to specific positions on the benzene ring portion of the molecule. For many substituted benzofurans, electrophilic attack is favored at the 4, 5, 6, or 7 positions. The formation of the 4,6-dinitro product suggests that these positions are the most activated towards electrophilic attack in the 2-(pyridin-4-yl)benzofuran system.

Mechanism of Palladium-Catalyzed Intramolecular Cyclization:

In synthetic routes that involve the cyclization of precursors like 2-(1-hydroxyprop-2-ynyl)phenols, the mechanism is catalyzed by a palladium species. nih.gov The reaction likely proceeds through the coordination of the palladium catalyst to the alkyne. This is followed by an intramolecular nucleophilic attack of the phenolic oxygen onto the activated alkyne, leading to the formation of a vinylpalladium intermediate. Subsequent protonolysis or other transformations of this intermediate would then yield the final benzofuran product.

In acid-catalyzed cyclizations of acetal (B89532) precursors, the reaction is initiated by protonation of the acetal, followed by the elimination of an alcohol to form an oxonium ion. wuxibiology.com The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion to form the new ring. wuxibiology.com The regioselectivity of this cyclization is determined by the relative stability of the transition states leading to the different possible cyclized products. wuxibiology.com

Advanced Spectroscopic and Crystallographic Characterization of 4 4,6 Dinitro 1 Benzofuran 2 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis would provide precise information about the molecular structure of 4-(4,6-dinitro-1-benzofuran-2-yl)pyridine in solution.

Proton and Carbon NMR Assignments with Detailed Spin-Spin Coupling Analysis

Without experimental spectra, the specific chemical shifts (δ) and coupling constants (J) for the protons and carbon atoms of this compound cannot be reported. A hypothetical analysis would involve assigning the signals for the protons on the pyridine (B92270) ring and the benzofuran (B130515) core. The electron-withdrawing nature of the two nitro groups on the benzofuran ring would be expected to significantly deshield the adjacent protons, shifting their signals to a lower field in the ¹H NMR spectrum. Similarly, the carbon atoms attached to or near the nitro groups would exhibit characteristic downfield shifts in the ¹³C NMR spectrum. Spin-spin coupling analysis would reveal the connectivity of the protons within the aromatic systems.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Elucidation

Advanced 2D NMR techniques are instrumental in confirming structural assignments and elucidating the three-dimensional conformation of molecules.

COSY (Correlation Spectroscopy) would establish the ¹H-¹H coupling networks within the pyridine and benzofuran rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the pyridine and benzofuran rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, offering insights into the preferred rotational conformation around the C2-C(pyridine) single bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Characteristic Vibrational Modes of Benzofuran, Pyridine, and Nitro Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the key functional groups. The symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) would typically appear as strong bands in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The benzofuran ring would contribute to a series of characteristic bands corresponding to C-O-C stretching and aromatic C-H and C=C vibrations.

Conformational Insights Derived from Vibrational Frequencies

Subtle shifts in the vibrational frequencies can sometimes provide information about the molecular conformation. For instance, the degree of conjugation between the benzofuran and pyridine rings could influence the positions of certain bands. However, without experimental data, no such analysis can be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π-π* transitions within the conjugated aromatic system. The presence of the nitro groups and the extended conjugation between the benzofuran and pyridine rings would likely result in absorptions at longer wavelengths compared to the individual parent heterocycles. Studies on related dinitrobenzofuroxan compounds have shown complex UV-Vis spectra influenced by the solvent environment. researchgate.net

Electronic Transitions and Chromophore Analysis within the Compound

No studies detailing the electronic transitions or a chromophore analysis of this compound have been found. Such an analysis would typically involve UV-Vis spectroscopy to identify the wavelengths of maximum absorption (λmax). These absorption bands would correspond to electronic transitions within the molecule, such as π→π* and n→π* transitions, which are expected for a molecule with extensive conjugation and heteroatoms. The analysis would break down the molecule into its principal chromophoric systems: the dinitrobenzofuran moiety and the pyridine ring, and discuss how their electronic coupling gives rise to the observed spectrum.

Solvatochromic and Piezosolvatochromic Effects on Electronic Spectra

There is no available information on the solvatochromic or piezosolvatochromic behavior of this compound. A solvatochromism study would involve measuring the UV-Vis absorption spectra in a range of solvents with varying polarities. The resulting shifts in λmax would indicate changes in the energy difference between the ground and excited states, providing insight into the polarity of the excited state. Piezosolvatochromism studies would further investigate the effect of pressure on the electronic spectra in different solvents.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways

Specific mass spectrometry data for this compound are not present in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No high-resolution mass spectrometry data has been reported for this compound. HRMS would be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition (C₁₃H₇N₃O₅).

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern Analysis

Without primary mass spectra, an analysis of the fragmentation pattern through tandem mass spectrometry (MS/MS) is not possible. Such an analysis would involve isolating the molecular ion and inducing fragmentation to produce characteristic product ions. The fragmentation pathways would help to confirm the connectivity of the dinitrobenzofuran and pyridine moieties.

X-ray Crystallography

No crystallographic data for this compound has been published.

Solid-State Molecular Structure and Crystal Packing Analysis

A single-crystal X-ray diffraction study would provide precise information on the solid-state conformation of the molecule, including bond lengths, bond angles, and torsion angles between the benzofuran and pyridine rings. The analysis would also reveal the crystal packing arrangement and any significant intermolecular interactions, such as π-π stacking or hydrogen bonding, that stabilize the crystal lattice.

Conformational Analysis in the Crystalline State and Comparison to Solution/Gas Phase Predictions

The conformation of this compound in the solid state would be defined by the torsion angle between the benzofuran and pyridine ring systems. This angle is influenced by a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Without experimental data, a comparison to solution or gas phase predictions remains theoretical. Computational methods, such as Density Functional Theory (DFT), could predict the lowest energy conformation in the gas phase. In solution, the conformation might be more flexible, with the possibility of rotation around the single bond connecting the two ring systems. The conformation adopted in the crystalline state is often one of the low-energy conformers predicted for the gas or solution phase, but it can be influenced by the energetic advantages of forming a stable crystal packing arrangement. Studies on similar bi-aryl systems have shown that the solid-state conformation can differ from the lowest-energy gas-phase conformation due to crystal packing forces. ugr.es

Based on a comprehensive search of available scientific literature and chemical databases, there are no specific theoretical or computational studies published for the compound This compound .

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the provided outline. The creation of such content would require fabricating data, which would compromise the integrity and accuracy of the information.

To fulfill the user's request, published research data pertaining to the following analyses for this specific molecule would be required:

Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry and electronic structure.

Frontier Molecular Orbital (FMO) Analysis: To calculate the HOMO-LUMO energy gap and understand orbital distribution.

Electrostatic Potential (ESP) Surface Analysis: To map the charge distribution.

Prediction of Spectroscopic Parameters: To provide theoretical NMR chemical shifts and vibrational frequencies.

Molecular Dynamics (MD) Simulations: To study the molecule's conformational dynamics and flexibility.

Without access to peer-reviewed studies containing this information for "this compound," any attempt to write the requested article would be speculative and not based on factual, verifiable scientific findings.

Theoretical and Computational Investigations of 4 4,6 Dinitro 1 Benzofuran 2 Yl Pyridine

Molecular Dynamics (MD) Simulations

Theoretical Solvation Free Energies and Solvent Interactions

The study of theoretical solvation free energies is crucial for understanding a molecule's behavior in different solvent environments, which has significant implications for its reactivity, stability, and potential applications. This analysis is typically performed using computational methods such as continuum solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models through molecular dynamics (MD) simulations.

For 4-(4,6-dinitro-1-benzofuran-2-yl)pyridine, one would calculate the free energy change when the molecule is transferred from the gas phase to a solvent. This would involve optimizing the molecule's geometry in both the gas phase and in the presence of a solvent field. The resulting data would indicate the compound's solubility in various solvents.

Interactions with solvent molecules would be analyzed by examining the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the solute and solvent molecules. For this compound, the nitro groups would be expected to act as hydrogen bond acceptors, while the pyridine (B92270) nitrogen could also participate in such interactions. The aromatic rings would likely engage in π-stacking interactions with suitable solvent molecules. A hypothetical data table for such a study would resemble the following:

Hypothetical Solvation Free Energies for this compound

SolventDielectric Constant (ε)Solvation Free Energy (kcal/mol)
Water78.4Data not available
Methanol32.7Data not available
Acetonitrile37.5Data not available
Dimethyl sulfoxide46.7Data not available
Dichloromethane8.9Data not available
Toluene2.4Data not available

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics and QSPR studies employ computational methods to correlate the structural features of molecules with their physicochemical properties. This allows for the prediction of properties for new or unstudied compounds.

Descriptor Calculation and Analysis for Chemical Space Exploration

To explore the chemical space of this compound, a wide range of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular connectivity), and 3D (e.g., molecular surface area, volume).

Analysis of these descriptors would help in comparing this compound to other known compounds and in understanding its potential properties based on its position in the multidimensional descriptor space. For instance, a high polar surface area, likely for this compound due to the nitro groups, would suggest lower cell membrane permeability.

Hypothetical Calculated Molecular Descriptors for this compound

DescriptorValue
Molecular Weight ( g/mol )Data not available
LogP (octanol-water partition coefficient)Data not available
Topological Polar Surface Area (TPSA) (Ų)Data not available
Number of Hydrogen Bond DonorsData not available
Number of Hydrogen Bond AcceptorsData not available
Number of Rotatable BondsData not available

Machine Learning Approaches for Theoretical Property Prediction (e.g., electron affinity, polarizability)

Machine learning (ML) models are increasingly used to predict molecular properties with high accuracy and speed. nih.govinchikey.info By training on large datasets of molecules with known properties, these models can learn the complex relationships between molecular structure and properties like electron affinity and polarizability.

For this compound, its structure, typically represented as a molecular graph or fingerprint, would be fed into pre-trained ML models to predict these properties. Electron affinity is a measure of the energy change when an electron is added to a molecule and is indicative of its ability to act as an oxidizing agent. The dinitro substitution suggests that this compound would have a significant electron affinity. Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, influencing its intermolecular interactions.

Hypothetical Machine Learning-Predicted Properties for this compound

PropertyPredicted Value
Electron Affinity (eV)Data not available
Polarizability (ų)Data not available

In Silico Prediction of Chemical Reactivity and Stability Parameters

In silico methods, particularly those based on density functional theory (DFT), are powerful tools for predicting the chemical reactivity and stability of molecules. Key parameters derived from the energies of the frontier molecular orbitals (HOMO and LUMO) are used to quantify these characteristics.

For this compound, the HOMO-LUMO gap would be a primary indicator of its kinetic stability; a smaller gap suggests higher reactivity. The energies of the HOMO and LUMO would also be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index. The dinitrobenzofuran moiety is a strong electron-withdrawing group, which would significantly lower the LUMO energy, making the compound a potent electrophile. The stability of related dinitrophenyl compounds has been noted to be influenced by the position of the nitro groups.

Hypothetical In Silico Reactivity and Stability Parameters for this compound

ParameterDefinitionPredicted Value
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalData not available
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalData not available
HOMO-LUMO Gap (eV)ELUMO - EHOMOData not available
Ionization Potential (eV)-EHOMOData not available
Electron Affinity (eV)-ELUMOData not available
Electronegativity (χ)-(EHOMO + ELUMO)/2Data not available
Chemical Hardness (η)(ELUMO - EHOMO)/2Data not available
Electrophilicity Index (ω)χ²/2ηData not available

Chemical Reactivity and Transformations of 4 4,6 Dinitro 1 Benzofuran 2 Yl Pyridine

Reactivity of the Benzofuran (B130515) Moiety

The benzofuran portion of the molecule is heavily influenced by the presence of the two nitro groups at the 4 and 6 positions. These groups are powerful electron-withdrawing entities, which significantly decreases the electron density of the benzofuran ring system. This electronic modification is the primary determinant of its reactivity profile.

Electrophilic Aromatic Substitution: The benzofuran ring, in its unsubstituted form, is generally susceptible to electrophilic attack. However, the presence of two strongly deactivating nitro groups makes electrophilic aromatic substitution on the benzofuran ring of 4-(4,6-dinitro-1-benzofuran-2-yl)pyridine exceedingly difficult. The nitro groups withdraw electron density through both inductive and resonance effects, making the aromatic system electron-poor and thus, much less attractive to electrophiles. Reactions that typically proceed with benzene (B151609) or less substituted benzofurans, such as nitration, halogenation, or Friedel-Crafts reactions, would require exceptionally harsh conditions and are generally not expected to occur readily on the dinitrobenzofuran core.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the dinitrobenzofuran ring makes it highly activated towards nucleophilic aromatic substitution (SNAr). The nitro groups, particularly when positioned ortho and para to a potential leaving group, can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. In the case of this compound, while there isn't a conventional leaving group like a halide on the benzofuran ring, the high degree of electron deficiency could facilitate the addition of strong nucleophiles. Studies on analogous highly electron-deficient heteroaromatics, such as 4,6-dinitrobenzofuroxan, have shown that they readily react with a variety of nucleophiles to form stable Meisenheimer complexes arabjchem.org. It is plausible that strong nucleophiles could attack the carbon atoms of the benzofuran ring, particularly at positions activated by the nitro groups. For instance, a nucleophile could potentially attack the C7 position, which is ortho to the nitro group at C6 and para to the nitro group at C4.

Table 1: Predicted Reactivity towards Aromatic Substitution
Reaction TypeReactivity of the Dinitrobenzofuran MoietyReasoning
Electrophilic Aromatic SubstitutionHighly DeactivatedStrong electron-withdrawing effect of two nitro groups.
Nucleophilic Aromatic SubstitutionHighly ActivatedStabilization of the Meisenheimer intermediate by the two nitro groups.

The stability of the benzofuran ring is significant, but under certain conditions, ring-opening reactions can occur, particularly in highly functionalized or strained systems. For electron-deficient benzofurans, nucleophilic attack can sometimes lead to ring cleavage. While specific data on 4,6-dinitrobenzofuran is scarce, it is conceivable that very strong nucleophiles or harsh reaction conditions could potentially induce a ring-opening of the furan (B31954) portion of the benzofuran system. Such reactions are often complex and can lead to a variety of products.

Rearrangement reactions of the benzofuran ring itself are not common under typical synthetic conditions. However, transformations involving the substituents can lead to rearranged products. For instance, the reduction of the nitro groups to amino groups, followed by diazotization and subsequent reactions, could potentially lead to rearranged heterocyclic systems, although this is speculative without direct experimental evidence.

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an aromatic heterocycle with a nitrogen atom that imparts distinct chemical properties. The attachment of the bulky and strongly electron-withdrawing 4,6-dinitrobenzofuran-2-yl group at the 4-position of the pyridine ring significantly modulates its reactivity.

Pyridine is a weak base due to the lone pair of electrons on the nitrogen atom, which is in an sp2-hybridized orbital and does not participate in the aromatic sextet. The basicity of pyridine is sensitive to the electronic effects of its substituents. The 4,6-dinitrobenzofuran-2-yl group is a very strong electron-withdrawing substituent due to the combined inductive and resonance effects of the two nitro groups. This strong electron withdrawal pulls electron density away from the pyridine ring and, consequently, from the nitrogen atom. As a result, the lone pair on the nitrogen is less available to accept a proton. Therefore, this compound is expected to be a significantly weaker base than pyridine itself. Its pKa value would be considerably lower than that of pyridine (pKa of pyridinium ion is ~5.2).

Table 2: Predicted Basicity
CompoundPredicted BasicityReasoning
PyridineWeakly BasicLone pair on nitrogen available for protonation.
This compoundVery Weakly BasicStrong electron-withdrawing effect of the dinitrobenzofuranyl substituent reduces electron density on the pyridine nitrogen.

The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand in coordination complexes with metal ions. However, the coordination ability of a pyridine ligand is directly related to the electron density on the nitrogen atom. As established, the dinitrobenzofuranyl substituent greatly reduces the electron density on the pyridine nitrogen. This diminished Lewis basicity will result in weaker coordination to metal centers compared to unsubstituted pyridine or pyridines with electron-donating groups. While it can still form coordination complexes, the resulting metal-ligand bonds will be weaker, and the complexes may be less stable. The bulky nature of the 4,6-dinitrobenzofuran-2-yl substituent might also introduce steric hindrance that could affect the geometry and stability of the resulting metal complexes.

Reactivity of the Nitro Groups

The two nitro groups on the benzofuran ring are the most reactive sites in the molecule under certain conditions, particularly reduction. The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis.

The nitro groups of this compound can be reduced to amino groups using a variety of reducing agents. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with HCl).

The reduction can potentially proceed in a stepwise manner, allowing for the selective reduction of one nitro group over the other, or the formation of intermediate reduction products such as nitroso or hydroxylamino derivatives, depending on the reaction conditions and the reducing agent used. The complete reduction of both nitro groups would yield 4-(4,6-diamino-1-benzofuran-2-yl)pyridine, a compound with significantly different electronic properties and reactivity compared to the starting dinitro compound. The resulting amino groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution, and they can also participate in a variety of other reactions, such as diazotization.

Table 3: Common Reduction Products of the Nitro Groups
Reducing Agent/ConditionsPotential Product(s)
H2, Pd/C4-(4,6-Diamino-1-benzofuran-2-yl)pyridine
Sn, HCl or Fe, HCl4-(4,6-Diamino-1-benzofuran-2-yl)pyridine
Controlled reduction (e.g., Na2S, (NH4)2S)Selective reduction to a nitro-amino derivative may be possible.

Reduction Reactions of Nitro Groups under Various Chemical Conditions

The nitro groups of this compound are susceptible to reduction, a common transformation for nitroaromatic compounds. The products of these reactions depend on the reducing agent and the reaction conditions. Complete reduction of both nitro groups leads to the corresponding diamino compound, while partial or selective reduction may also be possible.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation, metal/acid combinations, and the use of sulfides. wikipedia.org

Catalytic Hydrogenation: This method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, is highly effective for the reduction of nitroarenes to anilines. wikipedia.org For this compound, this would likely result in the formation of 4-(4,6-diamino-1-benzofuran-2-yl)pyridine.

Metal-Acid Systems: Reagents like iron in acidic media or tin(II) chloride are classic choices for the reduction of nitro groups. wikipedia.org These methods are robust and can tolerate a variety of functional groups.

Sulfide Reagents: Sodium sulfide or sodium hydrosulfite can be used for the selective reduction of one nitro group in a polynitroaromatic compound. wikipedia.orgstackexchange.com In the case of this compound, the relative positions of the nitro groups would influence which one is preferentially reduced. Generally, the least sterically hindered nitro group is reduced first. stackexchange.com

The reduction can also proceed through intermediate stages, such as the formation of nitroso and hydroxylamine derivatives. nih.gov These intermediates are often reactive and can be isolated under specific, controlled conditions. For instance, reduction with zinc dust in the presence of ammonium chloride can yield hydroxylamines. wikipedia.org

Table 1: Potential Reduction Products of this compound

Starting MaterialReagent/ConditionMajor Product(s)
This compoundH₂, Pd/C4-(4,6-Diamino-1-benzofuran-2-yl)pyridine
This compoundFe, HCl4-(4,6-Diamino-1-benzofuran-2-yl)pyridine
This compoundNa₂S or (NH₄)₂S4-(4-Amino-6-nitro-1-benzofuran-2-yl)pyridine or 4-(6-Amino-4-nitro-1-benzofuran-2-yl)pyridine
This compoundZn, NH₄Cl4-(4,6-Bis(hydroxylamino)-1-benzofuran-2-yl)pyridine

This table is illustrative and based on general reactions of nitroaromatic compounds.

Electron-Withdrawing Effects and Influence on Aromatic Reactivity

The two nitro groups on the benzofuran ring are powerful electron-withdrawing groups (EWGs). Their presence significantly decreases the electron density of the benzofuran system and, to a lesser extent, the attached pyridine ring. This electronic effect has a profound impact on the molecule's reactivity.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the dinitrobenzofuran ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles can attack the carbon atoms of the benzofuran ring, particularly those bearing the nitro groups, leading to their displacement. The high electron-withdrawing capacity of the nitro groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Electrophilic Aromatic Substitution: Conversely, the strong deactivating effect of the nitro groups makes electrophilic aromatic substitution reactions on the benzofuran ring highly unfavorable. The electron-poor nature of the aromatic system repels electrophiles, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult to achieve without forcing conditions, which may lead to degradation.

Reactivity of the Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The attachment of the strongly electron-withdrawing 4,6-dinitro-1-benzofuranyl group further deactivates the pyridine ring towards electrophilic attack. However, it can enhance its susceptibility to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

The introduction of electron-withdrawing groups generally increases the acidity of protons on the aromatic ring, potentially facilitating deprotonation and subsequent reactions with strong bases. otterbein.edu

Chemical Stability and Degradation Pathways

The stability of this compound is a critical aspect of its chemical profile, influencing its storage, handling, and persistence. The presence of nitro groups suggests potential for energetic behavior and susceptibility to certain degradation pathways.

Photochemical Stability and Degradation Products

For many nitroaromatic compounds, UV irradiation can lead to the cleavage of bonds and the formation of various degradation products. nih.govmdpi.com Potential photochemical degradation pathways for this molecule could involve:

Nitro-Nitrite Rearrangement: A common photochemical reaction for nitroaromatics, leading to the formation of nitrites, which can undergo further reactions.

C-NO₂ Bond Cleavage: This can generate radical species, initiating a cascade of further degradation reactions.

Reactions involving the Benzofuran Ring: The furan moiety of the benzofuran system might be susceptible to photo-oxidation or ring-opening reactions.

The degradation products would likely be a complex mixture of smaller molecules resulting from the breakdown of the parent compound.

Thermal Stability and Pyrolysis Behavior

Nitroaromatic compounds are known for their energetic properties and can decompose exothermically upon heating. researchgate.net The thermal stability of compounds structurally related to this compound, such as dinitrobenzotriazoles, has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.govnih.gov

These studies indicate that decomposition often occurs at elevated temperatures, sometimes with a sharp exothermic release of energy. nih.gov The decomposition of this compound would likely proceed through complex, multi-step pathways. The initial steps could involve the cleavage of the C-NO₂ bonds or nitro-nitrite isomerization. nih.gov

The pyrolysis products are expected to be gaseous species such as N₂, CO, CO₂, and various nitrogen oxides (NOx), along with a solid carbonaceous residue. The presence of two nitro groups suggests that the compound could have a significant energy release upon decomposition.

Chemical Stability in Various pH Environments and Hydrolytic Pathways

The hydrolytic stability of a compound refers to its resistance to chemical decomposition in the presence of water. machinerylubrication.comademinsaec.com The stability of this compound across different pH values would be influenced by its structural features.

Neutral Conditions (pH 7): Under neutral conditions, the compound is expected to be relatively stable towards hydrolysis. nih.gov

Basic Conditions (high pH): In strongly basic environments, deprotonation of any sufficiently acidic C-H bonds might occur. Furthermore, strong bases could potentially lead to nucleophilic attack on the electron-deficient benzofuran ring, possibly leading to ring-opening or substitution reactions over time. However, the core aromatic structures are generally resistant to hydrolysis under mild conditions.

Hydrolysis, if it occurs, would likely be a slow process unless facilitated by extreme pH and high temperatures. mdpi.com

Oxidative Stability Studies

The oxidative stability of this compound is expected to be high. The presence of two strongly deactivating nitro groups makes the aromatic rings highly electron-deficient and therefore resistant to attack by electrophilic oxidizing agents. Common oxidizing agents are unlikely to affect the core structure under normal conditions.

However, under very harsh oxidative conditions (e.g., strong oxidizing agents at high temperatures), degradation of the molecule would eventually occur, likely leading to the formation of carboxylic acids and the release of nitrogen-containing gases. The pyridine ring also possesses a degree of stability towards oxidation.

Synthesis and Characterization of Analogs and Derivatives of 4 4,6 Dinitro 1 Benzofuran 2 Yl Pyridine

Systematic Structural Modifications of the 4-(4,6-Dinitro-1-benzofuran-2-yl)pyridine Scaffold

The generation of analogs of this compound is achieved through targeted modifications of its core structure. These modifications can be broadly categorized into three areas: variations in the substitution pattern of the benzofuran (B130515) moiety, alteration of the nitro groups, and modifications to the pyridine (B92270) ring.

Variations in Substituent Positions on the Benzofuran Moiety

The benzofuran scaffold is a key component of numerous biologically active compounds, and methods for its functionalization are well-established. nih.govnih.gov These strategies can be adapted to introduce a wide array of substituents at various positions on the benzofuran ring of the parent molecule.

While the parent compound is substituted at the 4- and 6-positions with nitro groups, other positions on the benzene (B151609) ring of the benzofuran moiety, namely the 5- and 7-positions, are amenable to substitution. Synthetic strategies often involve the use of appropriately substituted phenols as starting materials for the construction of the benzofuran ring system. For instance, a substituted 2-iodophenol (B132878) can undergo a tandem Sonogashira coupling-cyclization sequence with a terminal alkyne to yield a 2-substituted benzofuran. mdpi.com By selecting a phenol (B47542) with substituents at the desired positions, one can generate a diverse range of analogs.

Furthermore, direct functionalization of the benzofuran nucleus is a powerful tool. For example, C-H arylation reactions, directed by groups such as 8-aminoquinoline, can be used to introduce aryl groups at the C3 position of the benzofuran ring. nih.gov This approach allows for the late-stage modification of the scaffold, providing access to a broad scope of derivatives.

Table 1: Potential Sites for Substitution on the Benzofuran Moiety

PositionPotential SubstituentsSynthetic Approach
C3Aryl groups, Alkyl groupsC-H activation, Cross-coupling reactions nih.gov
C5Halogens, Alkyl groups, Alkoxy groupsUse of substituted phenol precursors mdpi.com
C7Halogens, Alkyl groups, Alkoxy groupsUse of substituted phenol precursors

Modifications of the Nitro Groups (e.g., replacement with other electron-withdrawing groups)

The two nitro groups on the benzofuran ring are strong electron-withdrawing groups that significantly influence the electronic properties of the molecule. Modification of these groups can lead to analogs with altered physicochemical and biological characteristics.

A common transformation of nitro groups is their reduction to amino groups. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of an acid. youtube.com The resulting amino groups are versatile handles for further functionalization. They can be acylated, alkylated, or converted to a wide range of other functional groups, thereby expanding the chemical diversity of the analogs.

Alternatively, the nitro groups could potentially be replaced with other electron-withdrawing groups. This would typically require a multi-step synthetic sequence, possibly involving the diazotization of an amino group (derived from the reduction of the nitro group) followed by a Sandmeyer-type reaction to introduce groups such as cyano (-CN) or halo groups.

Table 2: Examples of Nitro Group Modifications

Original GroupModified GroupReagents and Conditions
Nitro (-NO₂)Amino (-NH₂)SnCl₂, HCl youtube.com
Amino (-NH₂)Cyano (-CN)1. NaNO₂, HCl; 2. CuCN
Amino (-NH₂)Halogen (-Cl, -Br)1. NaNO₂, HCl; 2. CuCl/CuBr

Alterations to the Pyridine Moiety (e.g., substituents, replacement with other nitrogen heterocycles)

The pyridine ring at the 2-position of the benzofuran is another key site for modification. Introducing substituents onto the pyridine ring can modulate the steric and electronic properties of the molecule.

The synthesis of 2-substituted benzofurans can be achieved by reacting a 2-halophenol with a substituted terminal alkyne, such as a substituted 3-ethynylpyridine, in a nickel-catalyzed tandem reaction. mdpi.com This allows for the incorporation of substituents on the pyridine ring from the outset of the synthesis.

Furthermore, the entire pyridine moiety could be replaced with other nitrogen-containing heterocycles. This can be accomplished by employing different heterocyclic alkynes in the cyclization reaction. For example, using an ethynylpyrimidine or an ethynylimidazole would lead to analogs where the pyridine ring is replaced by a pyrimidine (B1678525) or an imidazole (B134444) ring, respectively. The synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived imines and terminal alkynes provides another route to related fused heterocyclic systems. rsc.org

Synthetic Strategies for Derivatization and Library Generation

The efficient generation of a diverse collection of analogs of this compound necessitates the use of high-throughput synthetic methodologies, such as regioselective synthesis and combinatorial chemistry.

Regioselective Synthesis of Substituted Analogs

Regioselective synthesis is crucial for controlling the position of substituents on the molecular scaffold. Directed metalation reactions are a powerful tool for achieving regioselectivity. For instance, a directed ortho-lithiation of a fluoropyridine, followed by zincation and a Negishi cross-coupling with a 2-bromophenyl acetate, can lead to the regioselective formation of benzofuropyridines. acs.org

Similarly, regioselective bromination of polycyclic aromatic hydrocarbons has been demonstrated, which can then be followed by cross-coupling reactions to introduce a variety of functional groups at specific positions. chemistryviews.org These principles can be applied to the dinitrobenzofuran system to selectively functionalize specific positions on the aromatic rings.

Combinatorial Chemistry Approaches for Analog Libraries (Focus on methodology)

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds. nih.gov Diversity-oriented synthesis (DOS) is a key strategy in this regard, aiming to produce a collection of structurally diverse molecules from a common starting material.

For the this compound scaffold, a combinatorial approach could involve the parallel synthesis of a library of analogs by reacting a common intermediate with a diverse set of building blocks. For example, a library of 2,3,5-trisubstituted benzo[b]furans has been successfully prepared using solution-phase parallel synthesis. acs.org This involved the palladium-catalyzed substitution of a 3-iodobenzofuran (B11763985) intermediate with a variety of boronic acids, terminal alkynes, and other reagents. acs.org

A similar strategy could be envisioned starting from a suitable 4,6-dinitro-2-(pyridin-2-yl)benzofuran intermediate. This intermediate could be subjected to a range of parallel reactions to introduce diversity at other positions of the benzofuran or pyridine rings. The use of automated synthesis platforms can further accelerate the generation of such libraries, enabling the rapid exploration of the chemical space around the parent compound.

Advanced Characterization of Key Derivatives

The definitive structural elucidation of newly synthesized derivatives of this compound relies on a suite of advanced spectroscopic techniques. Due to the complex nature of these molecules, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient for complete assignment. Advanced two-dimensional NMR techniques are therefore essential. ipb.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a hypothetical derivative, such as a methoxy-substituted analog on the pyridine ring, a combination of 1H, 13C, and 15N NMR experiments would be employed.

1H-NMR: The proton spectrum would reveal characteristic signals for the aromatic protons on both the benzofuran and pyridine rings. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the nitro groups and the electronic effect of any substituents on the pyridine ring. For instance, an electron-donating group on the pyridine ring would be expected to shift the pyridine protons to a higher field.

13C-NMR: The carbon spectrum would provide information on the carbon skeleton of the molecule. The carbons attached to the nitro groups in the benzofuran moiety would be expected to appear at a significantly downfield chemical shift.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would be used to establish the connectivity between adjacent protons within the same spin system, aiding in the assignment of protons on the pyridine and benzofuran rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals, allowing for the direct assignment of carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away, which would be instrumental in confirming the linkage between the benzofuran and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For derivatives with bulky substituents, NOESY can help to determine the preferred conformation of the molecule. ipb.pt

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of the synthesized derivatives. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of the nitro groups or cleavage at the bond connecting the two heterocyclic rings.

The following table provides hypothetical NMR data for a derivative, 4-(5-methoxy-4,6-dinitro-1-benzofuran-2-yl)pyridine, based on known chemical shift ranges for similar structures. nih.govmdpi.com

Atom Hypothetical 1H Chemical Shift (ppm) Hypothetical 13C Chemical Shift (ppm)
Benzofuran H-37.5 - 7.8110 - 115
Benzofuran H-58.8 - 9.1140 - 145
Benzofuran H-78.5 - 8.8135 - 140
Pyridine H-2', H-6'8.9 - 9.2150 - 155
Pyridine H-3', H-5'7.8 - 8.1120 - 125
Methoxy OCH33.9 - 4.255 - 60

Interactive Data Table: Hypothetical NMR Data Use the dropdown to select a different hypothetical derivative and see the expected shifts. (Note: This is a simplified representation for illustrative purposes.)

Comparative Analysis of Chemical Reactivity Across the Derivative Series

The chemical reactivity of derivatives of this compound is largely dictated by the electronic nature of the substituents on both the benzofuran and pyridine rings. The two nitro groups on the benzofuran moiety render this part of the molecule highly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr): The dinitro-activated benzofuran ring is expected to be susceptible to nucleophilic aromatic substitution. For instance, reaction with strong nucleophiles like methoxide (B1231860) or amines could potentially lead to the displacement of one of the nitro groups, although harsh conditions might be required. The position of substitution would be influenced by the directing effects of the existing substituents.

Reactivity of the Pyridine Ring: The reactivity of the pyridine ring can be modulated by the substituents it carries.

Electron-donating groups (e.g., -OCH3, -N(CH3)2): The presence of electron-donating groups on the pyridine ring would increase its nucleophilicity, making it more susceptible to electrophilic attack. However, the strong electron-withdrawing effect of the dinitrobenzofuran moiety would still significantly deactivate the pyridine ring towards electrophiles.

Electron-withdrawing groups (e.g., -Cl, -CN): The introduction of electron-withdrawing groups on the pyridine ring would further decrease its reactivity towards electrophiles but could make it more susceptible to nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing group and the nitrogen atom.

The following table summarizes the expected relative reactivity of hypothetical derivatives in a nucleophilic aromatic substitution reaction on the benzofuran ring.

Pyridine Substituent Electronic Effect Expected Relative Rate of SNAr on Benzofuran Ring
-H (Parent Compound)NeutralBaseline
-OCH3Electron-donatingSlower than baseline
-ClElectron-withdrawingFaster than baseline
-CNStrongly electron-withdrawingSignificantly faster than baseline

Interactive Data Table: Expected Relative Reactivity Click on a substituent to highlight the expected trend.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(4,6-dinitro-1-benzofuran-2-yl)pyridine, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzofuran and pyridine moieties. Key steps may include:

  • Nitration : Introducing nitro groups to the benzofuran ring under controlled conditions (e.g., mixed acid systems at 0–5°C to prevent over-nitration) .
  • Coupling Reactions : Suzuki-Miyaura or Stille couplings to attach the pyridine ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF or THF) .
  • Purification : Column chromatography with silica gel or recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substituent positions on the benzofuran and pyridine rings. Deuterated DMSO or CDCl₃ are preferred solvents due to the compound’s low solubility in non-polar media .
  • IR Spectroscopy : Identifies nitro (N–O stretching at ~1520 cm⁻¹) and aromatic C–H bonds .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for nitro-containing intermediates .
  • X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity of nitro groups (if single crystals are obtainable) .

Q. What are the key safety considerations when handling this compound, given its nitro groups?

  • Methodological Answer :

  • Explosivity Risk : Avoid grinding or heating dry samples; use wet handling methods .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact (H310/H330 codes apply) .
  • Storage : Keep in flame-resistant cabinets at ≤4°C, away from reducing agents (P403+P233 codes) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration in the benzofuran ring during synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., sulfonic acid) to direct nitration to the 4- and 6-positions .
  • Solvent Effects : Use acetic anhydride as a solvent to stabilize nitronium ion intermediates, enhancing para/ortho selectivity .
  • Kinetic Control : Monitor reaction progress via TLC to terminate before byproducts (e.g., tri-nitro derivatives) form .

Q. How to resolve discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • Solvent Corrections : Re-run DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for DMSO) to match experimental NMR shifts .
  • Tautomerism Analysis : Investigate keto-enol equilibria or nitro group resonance effects using variable-temperature NMR .
  • Validation : Cross-check with X-ray crystallography or 2D NMR (e.g., COSY/HSQC) to assign ambiguous peaks .

Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?

  • Methodological Answer :

  • Inert Atmospheres : Use argon or nitrogen to prevent oxidative decomposition during reflux .
  • Alternative Solvents : Replace high-boiling solvents (e.g., DMF) with ionic liquids or microwave-assisted protocols to reduce thermal exposure .
  • Stabilizers : Add radical scavengers (e.g., BHT) to nitro-containing intermediates to inhibit autocatalytic decomposition .

Q. How does the electronic interplay between nitro and pyridine groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Substituent Effects : Compare reaction rates with analogs (e.g., 4-methylpyridine derivatives) to isolate electronic vs. steric contributions .
  • Catalyst Screening : Test Pd-, Ni-, or Cu-based catalysts to optimize coupling efficiency for electron-deficient pyridines .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :

  • Replicate Conditions : Verify purity via HPLC and control for trace impurities (e.g., nitro-reduced byproducts) that alter solubility .
  • Solvent Polarity Index : Systematically test solvents (e.g., ethanol, ethyl acetate, toluene) and correlate solubility with Hansen parameters .
  • Temperature Gradients : Perform solubility studies at 25°C vs. 50°C to identify thermoresponsive behavior .

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